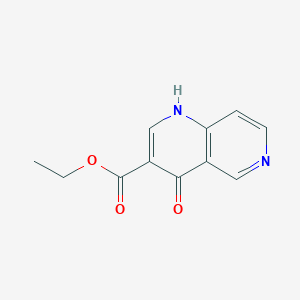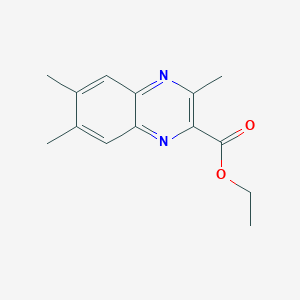
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
Quinoxaline, the core structure of Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate, can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been extensively studied . For instance, 1,3-dipolar cycloaddition was performed on 1-ethyl-3-methyl quinoxaline-2-thione with an equimolar quantity of diphenyl hydrazonoyl .Molecular Structure Analysis
The molecular formula of Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate is C14H16N2O2 . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
Quinoxaline derivatives, including Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate, have been analyzed in various chemical reactions . For example, the reaction of o-phenylenediamine with oxalic acid leads to the formation of 1,4-dihydro quinoxaline-2,3-dione, which can further react with ethane-1,2-diamine .Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been found to exhibit anti-cancer and anti-proliferative activities . They can inhibit the growth of cancer cells and prevent them from spreading.
Anti-Microbial Activity
Quinoxaline derivatives also have anti-microbial properties . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them useful in the development of new antibiotics.
Anti-Convulsant Activity
These compounds have been studied for their anti-convulsant activity . They could potentially be used in the treatment of epilepsy and other seizure disorders.
Anti-Tuberculosis Activity
Quinoxaline derivatives have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes this disease.
Anti-Malarial Activity
These compounds have been found to have anti-malarial properties . They can inhibit the growth of Plasmodium parasites, which cause malaria.
Anti-Leishmanial Activity
Some quinoxaline compounds have shown potent activity against the strain of leishmanial . Leishmaniasis is a disease caused by parasites of the Leishmania type.
Anti-HIV Activity
Quinoxaline derivatives have been studied for their potential anti-HIV activity . They could potentially inhibit the replication of the HIV virus.
Anti-Inflammatory Activity
These compounds have anti-inflammatory properties . They can reduce inflammation and could potentially be used in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
ethyl 3,6,7-trimethylquinoxaline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-5-18-14(17)13-10(4)15-11-6-8(2)9(3)7-12(11)16-13/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVHKBHWGVICPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C(=CC2=N1)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



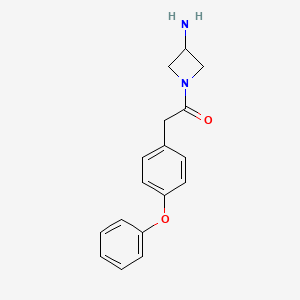
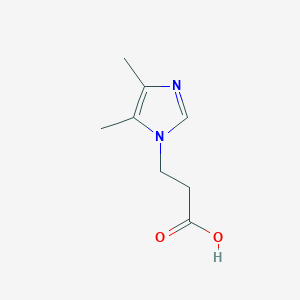
![ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3167515.png)

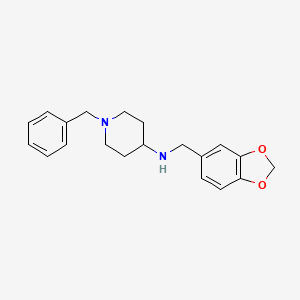
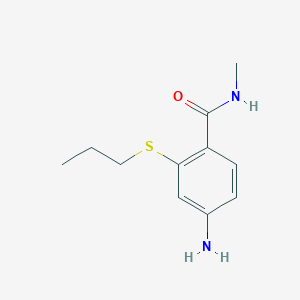
![3,3'-(5'-(4-(Pyridin-3-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine](/img/structure/B3167540.png)
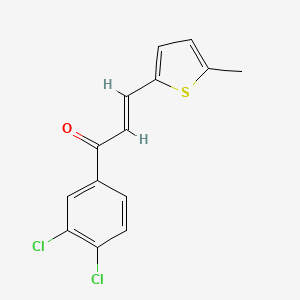

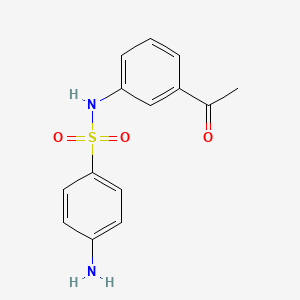

![Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3167566.png)

